molecular formula C11H24N2O3 B13547325 tert-butyl N-[6-(aminooxy)hexyl]carbamate

tert-butyl N-[6-(aminooxy)hexyl]carbamate

Cat. No.: B13547325
M. Wt: 232.32 g/mol
InChI Key: VIXLTSVDKCGOPI-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(aminooxy)hexyl]carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(aminooxy)hexyl]carbamate typically involves the reaction of 1,6-hexanediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[6-(aminooxy)hexyl]carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[6-(aminooxy)hexyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, it is used to modify proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms.

Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(aminooxy)hexyl]carbamate involves its ability to form stable carbamate linkages with various substrates. This reactivity is utilized in modifying biomolecules and synthesizing complex organic compounds. The molecular targets include amino groups in proteins and peptides, leading to the formation of stable carbamate derivatives .

Comparison with Similar Compounds

  • tert-Butyl N-(6-aminohexyl)carbamate
  • tert-Butyl carbamate
  • N-Boc-1,6-diaminohexane

Comparison: tert-Butyl N-[6-(aminooxy)hexyl]carbamate is unique due to its aminooxy functional group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific modifications of biomolecules and organic synthesis .

Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-(6-aminooxyhexyl)carbamate

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-8-6-4-5-7-9-15-12/h4-9,12H2,1-3H3,(H,13,14)

InChI Key

VIXLTSVDKCGOPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCON

Origin of Product

United States

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